

Fura Red: An In-depth Technical Guide to a Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fura Red

Cat. No.: B116846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fura Red**, a valuable ratiometric fluorescent indicator for the quantitative measurement of intracellular calcium ($[Ca^{2+}]_i$). **Fura Red**'s unique spectral properties, including its excitation in the visible range and long-wavelength emission, make it a powerful tool in cellular biology, particularly for studies involving multicolor analysis and for minimizing cellular autofluorescence and phototoxicity. This document details its mechanism of action, key spectral and chemical properties, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of Fura Red as a Ratiometric Indicator

Fura Red is an analog of the well-known UV-excitable calcium indicator, Fura-2. Its key advantage lies in its visible light excitability, which reduces potential photodamage to cells compared to UV-excitable dyes.[1] As a ratiometric indicator, **Fura Red** allows for the accurate determination of intracellular calcium concentrations, largely independent of variations in dye concentration, cell thickness, or photobleaching.[2]

The ratiometric capability of **Fura Red** stems from the spectral shift it undergoes upon binding to Ca^{2+} . Uniquely, upon chelation of Ca^{2+} , the fluorescence emission of **Fura Red** decreases when excited at approximately 488 nm.[3][4] For ratiometric measurements, two different excitation wavelengths are typically used. For instance, in flow cytometry, excitation by a violet

laser (e.g., 406 nm) results in an increasing signal with higher Ca^{2+} , while excitation with a green laser (e.g., 532 nm) leads to a decreasing signal.[5][6] The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data

The following tables summarize the key quantitative properties of **Fura Red**, providing essential data for experimental design and analysis.

Table 1: Spectral Properties of **Fura Red**

State	Excitation Wavelength (nm)	Emission Wavelength (nm)
Ca^{2+} Bound	~435[1][7]	~639-660[3][7][8][9]
Ca^{2+} Free	~470-488[10]	~650-660[8][9]

Table 2: Physicochemical Properties of **Fura Red**

Property	Value
Dissociation Constant (K_d) for Ca^{2+}	1.1-1.6 μM (in myoplasm)[11][12]
Formulations Available	Membrane-permeant AM ester, membrane-impermeant salt derivative[3][4]

Note on K_d : The apparent dissociation constant of **Fura Red** for Ca^{2+} can be influenced by the intracellular environment, such as protein binding, viscosity, and temperature.[11][12]

Therefore, in situ calibration is highly recommended for accurate quantitative measurements.

Experimental Protocols

Accurate measurement of intracellular calcium using **Fura Red** requires careful adherence to established protocols for dye loading, calibration, and data acquisition.

Protocol 1: Fura Red-AM Ester Loading in Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

- **Fura Red**, AM (Acetoxymethyl ester)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (10% w/v in distilled water)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to prevent dye leakage)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 2 to 5 mM stock solution of **Fura Red**, AM in anhydrous DMSO.[\[10\]](#) Store in small aliquots at -20°C, protected from light.
 - Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This surfactant aids in the dispersion of the nonpolar **Fura Red**, AM in aqueous media.
 - (Optional) Prepare a 25 mM stock solution of probenecid.
- Prepare Loading Solution:
 - On the day of the experiment, thaw an aliquot of the **Fura Red**, AM stock solution.
 - Prepare a working solution with a final **Fura Red**, AM concentration of 2 to 5 µM in your chosen physiological buffer (e.g., HBSS).[\[10\]](#)
 - To aid in dye solubilization, first mix the **Fura Red**, AM stock solution with an equal volume of 10% Pluronic® F-127 solution before diluting into the buffer. The recommended final concentration of Pluronic® F-127 is 0.02% to 0.04%.

- (Optional) If your cells express organic anion transporters that can extrude the dye, add probenecid to the loading solution for a final in-well concentration of 0.5-1 mM.[10]
- Cell Loading:
 - Culture cells on coverslips or in a microplate overnight.
 - Replace the culture medium with the **Fura Red**, AM loading solution.
 - Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell lines.[10]
- Washing and De-esterification:
 - After incubation, wash the cells with fresh, pre-warmed buffer (containing probenecid, if used) to remove extracellular dye.
 - Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the **Fura Red**, AM by intracellular esterases, which traps the active dye within the cells.[13]

Protocol 2: In Situ Calibration of Fura Red (Determination of Rmin and Rmax)

To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

- **Fura Red**-loaded cells
- Calcium-free buffer (e.g., HBSS with 5-10 mM EGTA)
- High-calcium buffer (e.g., HBSS with 10 mM CaCl₂)
- Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187) at a final concentration of 5-10 µM

Procedure:

- Baseline Measurement: Record the baseline fluorescence ratio from the **Fura Red**-loaded cells in a standard physiological buffer.
- Determination of Rmax (Maximum Ratio):
 - Perfuse the cells with the high-calcium buffer.
 - Add the calcium ionophore to equilibrate the intracellular and extracellular Ca^{2+} concentrations.
 - Record the stable, maximal fluorescence ratio. This value represents Rmax.[\[14\]](#)
- Determination of Rmin (Minimum Ratio):
 - Thoroughly wash the cells with the calcium-free buffer containing the calcium ionophore.
 - Record the stable, minimal fluorescence ratio. This value represents Rmin.[\[14\]](#)

Protocol 3: Calculation of Intracellular Calcium Concentration

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:[\[15\]](#)
[\[16\]](#)[\[17\]](#)

$$[\text{Ca}^{2+}]_i = K_d * [(R - R_{\min}) / (R_{\max} - R)] * (S_f^2 / S_b^2)$$

Where:

- $[\text{Ca}^{2+}]_i$ is the intracellular free calcium concentration.
- K_d is the dissociation constant of **Fura Red** for Ca^{2+} .
- R is the experimentally measured fluorescence ratio.
- R_{\min} is the fluorescence ratio in the absence of Ca^{2+} .
- R_{\max} is the fluorescence ratio at Ca^{2+} saturation.

- $Sf2 / Sb2$ is the ratio of fluorescence intensities at the denominator wavelength for the Ca^{2+} -free and Ca^{2+} -bound forms of the indicator, respectively. This value needs to be determined experimentally during the in situ calibration.

Visualizing Signaling Pathways and Experimental Workflows

Gαq-Protein Coupled Receptor (GPCR) Signaling Pathway

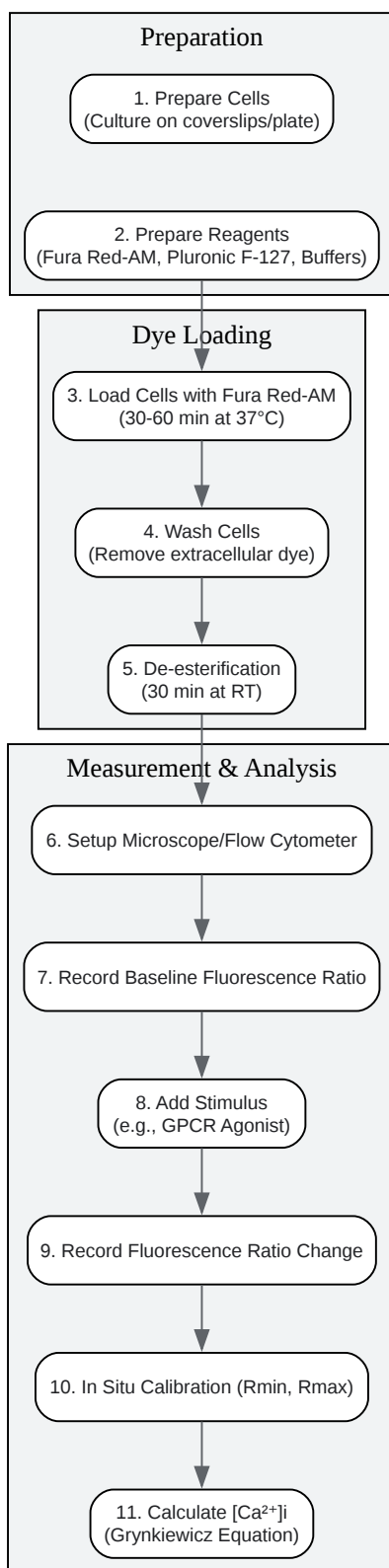
Many cellular processes, including those in drug discovery, involve the activation of G-protein coupled receptors (GPCRs) that lead to the mobilization of intracellular calcium. The Gαq pathway is a primary route for this process.

Caption: Gαq-mediated calcium mobilization pathway.

This signaling cascade begins with an agonist binding to a Gαq-coupled receptor, leading to the activation of Phospholipase C (PLC).^{[7][18]} PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.^[18] This increase in intracellular calcium, which can be precisely measured using **Fura Red**, initiates a variety of downstream cellular responses.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates the logical flow of an experiment to measure intracellular calcium using **Fura Red**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for $[Ca^{2+}]_i$ measurement with **Fura Red**.

This workflow outlines the key steps from cell preparation and dye loading to data acquisition and analysis. Each step is critical for obtaining reliable and reproducible results.

Conclusion

Fura Red stands as a robust and versatile tool for the ratiometric measurement of intracellular calcium. Its visible light excitation and long-wavelength emission offer significant advantages in minimizing phototoxicity and autofluorescence, making it particularly suitable for sensitive cell types and for experiments requiring the simultaneous use of other fluorescent probes. By following the detailed protocols for loading, calibration, and data analysis presented in this guide, researchers can effectively harness the capabilities of **Fura Red** to investigate the intricate dynamics of calcium signaling in a wide range of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Calcium Flux Using Calcium Green and Fura Red | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]
- 7. Diverse pathways in GPCR-mediated activation of Ca²⁺ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluo-3 and Fluo-4 Protocols [icms.qmul.ac.uk]

- 9. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. abpbio.com [abpbio.com]
- 13. ionoptix.com [ionoptix.com]
- 14. researchgate.net [researchgate.net]
- 15. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [Fura Red: An In-depth Technical Guide to a Ratiometric Calcium Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116846#understanding-fura-red-as-a-ratiometric-indicator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com